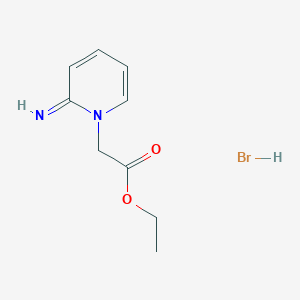
Ethyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide
Cat. No. B8706716
M. Wt: 261.12 g/mol
InChI Key: HOTFPQZYGJRTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08193214B2
Procedure details


To 39 mL (0.35 mol) of ethyl bromoacetate is added 9.4 g (0.1 mol) of 2-aminopyridine portionwise at 0° C. The resulting mixture is allowed to warm to room temperature and stirred at this temperature for 30 minutes. The precipitate is collected and washed with hexane to give the desired compound as light tan solid.


Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[NH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1>>[BrH:1].[CH2:6]([O:5][C:3](=[O:4])[CH2:2][N:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]1=[NH:8])[CH3:7] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
39 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)OCC
|
|
Name
|
|
|
Quantity
|
9.4 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=CC=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at this temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate is collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with hexane
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
